3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219983-01-3
VCID: VC2675892
InChI: InChI=1S/C11H14INO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
SMILES: C1CNCC1COC2=CC=C(C=C2)I.Cl
Molecular Formula: C11H15ClINO
Molecular Weight: 339.6 g/mol

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride

CAS No.: 1219983-01-3

Cat. No.: VC2675892

Molecular Formula: C11H15ClINO

Molecular Weight: 339.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride - 1219983-01-3

Specification

CAS No. 1219983-01-3
Molecular Formula C11H15ClINO
Molecular Weight 339.6 g/mol
IUPAC Name 3-[(4-iodophenoxy)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H14INO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Standard InChI Key ZFOZKYYVXSYYQT-UHFFFAOYSA-N
SMILES C1CNCC1COC2=CC=C(C=C2)I.Cl
Canonical SMILES C1CNCC1COC2=CC=C(C=C2)I.Cl

Introduction

Chemical Identity and Properties

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClINO and a molecular weight of 339.6 g/mol. This compound is characterized by a pyrrolidine ring attached to a 4-iodophenoxy group via a methyl linker, with the nitrogen atom of the pyrrolidine ring forming a hydrochloride salt. The compound is registered with CAS number 1219983-01-3 and has been classified primarily as a research chemical.

Structural Characteristics

The molecular structure of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride consists of several key components:

  • A five-membered pyrrolidine ring containing nitrogen

  • A phenoxy group attached to the pyrrolidine ring via a methyl linker

  • An iodine atom at the para position of the phenyl ring

  • A hydrochloride salt formed at the nitrogen position

This structural arrangement contributes to the compound's chemical reactivity patterns and potential biological interactions.

Physical and Chemical Properties

The comprehensive physical and chemical properties of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride are summarized in Table 1, providing a reference for researchers working with this compound.

Table 1: Physical and Chemical Properties of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride

PropertyValue
CAS Number1219983-01-3
Molecular FormulaC11H15ClINO
Molecular Weight339.6 g/mol
IUPAC Name3-[(4-iodophenoxy)methyl]pyrrolidine;hydrochloride
Standard InChIInChI=1S/C11H14INO.ClH/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2;1H
Standard InChIKeyZFOZKYYVXSYYQT-UHFFFAOYSA-N
SMILESC1CNCC1COC2=CC=C(C=C2)I.Cl
Canonical SMILESC1CNCC1COC2=CC=C(C=C2)I.Cl
Physical AppearanceTypically a crystalline solid
ClassificationResearch chemical; Pharmaceutical intermediate

The structural identifiers, including the InChI and SMILES notations, provide standardized representations that allow for easy computer-based searching and identification in chemical databases.

Synthesis Methods

The synthesis of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride involves multiple chemical steps utilizing various reagents and reaction conditions. While specific methodologies may vary based on scale and application, several key approaches have been documented in the literature.

Laboratory-Scale Synthesis

Laboratory synthesis of this compound typically involves a series of reactions including:

  • Preparation of the 4-iodophenol starting material

  • Alkylation to introduce the methyl linker

  • Attachment of the pyrrolidine ring

  • Salt formation with hydrochloric acid to produce the final hydrochloride salt

These synthetic steps require careful temperature control, appropriate solvent selection, and purification techniques to achieve high yields and purity.

Industrial-Scale Production

For larger-scale production of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride, continuous flow reactors and automated systems are often employed. These approaches enhance efficiency, improve reproducibility, and maintain stringent quality control standards that are essential for pharmaceutical applications. Industrial production methods typically focus on:

  • Optimizing reaction conditions for maximum yield

  • Ensuring high purity through advanced purification techniques

  • Implementing strict quality control measures

  • Reducing waste and environmental impact

The development of efficient synthetic routes remains an active area of research as demand for this compound continues to grow in various scientific applications.

Biological Activity and Pharmacological Properties

3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride has demonstrated interesting biological activities that make it a compound of interest for pharmaceutical research. Its structural features contribute to specific interactions with biological targets.

Receptor Interactions

Research has indicated that 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride can interact with various receptors and enzymes within biological systems. These interactions are primarily attributed to:

  • The pyrrolidine nitrogen, which can form hydrogen bonds with receptor sites

  • The iodophenoxy group, which may engage in hydrophobic interactions

  • The spatial arrangement of these functional groups, which enables specific binding profiles

These structural characteristics allow the compound to potentially modulate neurotransmitter activity, suggesting applications in neurological and psychiatric research.

Biological TargetPotential MechanismPossible Therapeutic Application
Serotonin receptorsReceptor modulationMood disorders
Norepinephrine systemsNeurotransmitter regulationAnxiety and depression
Ion channelsChannel blocking/modulationPain management
Enzyme systemsInhibition of specific enzymesVarious conditions

These potential applications are based on structural similarities to known pharmacologically active compounds and preliminary research findings.

Structural Comparisons with Related Compounds

The structural characteristics of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride can be better understood by comparing it with similar compounds. This comparison highlights the unique features that contribute to its specific chemical and biological properties.

Comparison with Similar Iodinated Compounds

When comparing 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride with related compounds, several structural differences become apparent:

  • Position of the iodine atom on the phenyl ring

  • Nature of the heterocyclic ring (pyrrolidine vs. other heterocycles)

  • Type of linkage between the heterocycle and the aromatic ring

These variations significantly impact the compound's reactivity patterns and biological interactions.

Structure-Activity Relationships

The presence of the iodine atom at the para position of the phenyl ring is a defining characteristic of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride. This structural feature:

  • Increases lipophilicity compared to non-halogenated analogs

  • Creates a specific electronic distribution within the molecule

  • Provides a potential site for further derivatization in synthetic applications

  • May influence binding interactions with biological targets

These structure-activity relationships are crucial for understanding the compound's behavior in both chemical and biological systems.

Table 3: Structural Comparison with Related Compounds

CompoundKey Structural DifferenceImpact on Properties
3-[(4-Iodophenyl)methyl]pyrrolidine hydrochlorideDirect C-C bond instead of ether linkageAltered flexibility and binding profile
3-[(2-Iodophenoxy)methyl]pyrrolidineIodine in ortho positionDifferent electronic distribution and steric effects
3-[(4-Bromophenoxy)methyl]pyrrolidineBromine instead of iodineLower molecular weight, different reactivity
4-[(4-Iodophenoxy)methyl]piperidinePiperidine instead of pyrrolidine ringDifferent ring conformation and nitrogen positioning

The distinctive structural features of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride contribute to its unique chemical reactivity and potential biological activities.

Applications in Drug Discovery and Development

The unique structural and chemical properties of 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride make it valuable in various aspects of drug discovery and development.

Role as a Chemical Building Block

As a pharmaceutical intermediate, 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride serves important functions in medicinal chemistry:

These characteristics make it a valuable starting point for developing novel therapeutic agents.

Current Research Directions

Current research involving 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride spans several areas:

  • Development of central nervous system-active compounds

  • Investigation of novel analgesics targeting specific pain pathways

  • Exploration of compounds with potential anti-inflammatory activity

  • Structure-activity relationship studies to optimize biological activity

Researchers continue to explore the potential of this compound in various therapeutic areas, guided by its unique structural features and preliminary biological findings.

Safety MeasureRecommendation
Personal Protective EquipmentChemical-resistant gloves, safety goggles, lab coat
Engineering ControlsFume hood or well-ventilated area
StorageCool, dry location in sealed container
IncompatibilitiesStrong oxidizing agents, strong acids or bases
Waste DisposalFollow local regulations for chemical waste
Emergency ResponseEye wash station and safety shower should be accessible

These safety recommendations are based on general principles for handling chemical irritants and should be supplemented with compound-specific information as it becomes available.

Analytical Methods and Characterization

Accurate analytical methods are essential for characterizing 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride and ensuring its purity for research applications.

Spectroscopic Identification

Several spectroscopic techniques are commonly employed to identify and characterize 3-[(4-Iodophenoxy)methyl]pyrrolidine hydrochloride:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible spectroscopy for chromophore characterization

These techniques, used collectively, provide comprehensive structural verification of the compound.

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and quality control:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Gas Chromatography (GC) for volatile component analysis

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

These analytical methods ensure that the compound meets the required specifications for research applications.

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